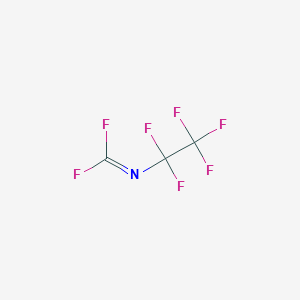
(Pentafluoroethyl)carbonimidoyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Pentafluoroethyl)carbonimidoyl is a compound characterized by the presence of a pentafluoroethyl group attached to a carbonimidoyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Pentafluoroethyl)carbonimidoyl typically involves the reaction of pentafluoroethane with a carbonyl compound in the presence of a base and an organic solvent. This reaction is often carried out using a micro mixer and a micro reactor to ensure precise control over reaction conditions . Another method involves the reaction of isocyanates with phosphorus pentachloride to produce carbonimidoyl dichlorides, which can then be further reacted to introduce the pentafluoroethyl group .
Industrial Production Methods: Industrial production of this compound may utilize high-temperature chlorination of carbamoyl chlorides and N-methyl amines, providing excellent yields . The use of microflow reactors and stable reagents like (pentafluoroethyl)trimethylsilane can also be employed to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: (Pentafluoroethyl)carbonimidoyl undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of halo groups by other nucleophiles.
Oxidation and Reduction: These reactions can be catalyzed by nickel or other transition metals, often proceeding via radical pathways.
Major Products: The major products formed from these reactions include pentafluoroethyl thioethers and various fluoroalkylated compounds, which are valuable in medicinal chemistry and materials science .
Wissenschaftliche Forschungsanwendungen
(Pentafluoroethyl)carbonimidoyl has a wide range of applications in scientific research:
Biology and Medicine: Fluorine-containing compounds, including those with pentafluoroethyl groups, are prevalent in drugs that lower cholesterol, relieve asthma, and treat anxiety disorders. They are also used in imaging agents for early disease detection.
Wirkmechanismus
The mechanism by which (Pentafluoroethyl)carbonimidoyl exerts its effects involves the interaction of the pentafluoroethyl group with specific molecular targets. The electronegativity and size of the fluorine atoms contribute to the compound’s stability and reactivity. These properties enable the compound to block metabolic oxidation sites and enhance binding affinity to receptors, thereby increasing its efficacy in pharmaceutical applications .
Vergleich Mit ähnlichen Verbindungen
Phenylcarbonimidoyl Dichloride: Obtained from the reaction of phenylisothiocyanate with chlorine.
Tetrameric Cyanogen Chloride: Synthesized by chlorinating 2-dimethylamino-4,6-dichloro-1,3,5-triazine.
Uniqueness: (Pentafluoroethyl)carbonimidoyl is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical properties such as increased stability and enhanced reactivity compared to other carbonimidoyl compounds. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles .
Eigenschaften
CAS-Nummer |
428-71-7 |
|---|---|
Molekularformel |
C3F7N |
Molekulargewicht |
183.03 g/mol |
IUPAC-Name |
1,1-difluoro-N-(1,1,2,2,2-pentafluoroethyl)methanimine |
InChI |
InChI=1S/C3F7N/c4-1(5)11-3(9,10)2(6,7)8 |
InChI-Schlüssel |
BHEBHHOUPPMRTR-UHFFFAOYSA-N |
Kanonische SMILES |
C(=NC(C(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















